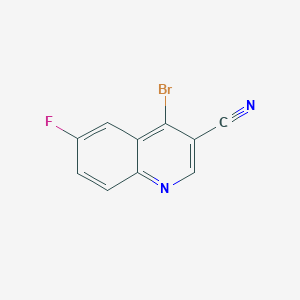

4-Bromo-6-fluoroquinoline-3-carbonitrile

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H4BrFN2 |

|---|---|

Molecular Weight |

251.05 g/mol |

IUPAC Name |

4-bromo-6-fluoroquinoline-3-carbonitrile |

InChI |

InChI=1S/C10H4BrFN2/c11-10-6(4-13)5-14-9-2-1-7(12)3-8(9)10/h1-3,5H |

InChI Key |

MCHJYKKJMZBTHU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=NC=C(C(=C2C=C1F)Br)C#N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4 Bromo 6 Fluoroquinoline 3 Carbonitrile

Review of General Synthetic Routes to Quinoline-3-carbonitriles

The synthesis of the quinoline-3-carbonitrile core can be approached through two primary strategies: the initial formation of the quinoline (B57606) ring system with the nitrile group already incorporated or the functionalization of a pre-existing quinoline scaffold to introduce the C-3 nitrile.

Building the heterocyclic ring from acyclic precursors is a fundamental approach in organic synthesis. Various cyclization strategies have been developed to construct the quinoline framework.

The Thorpe-Ziegler reaction is an intramolecular condensation of dinitriles catalyzed by a base, which primarily yields cyclic α-cyanoenamines or, after acidic hydrolysis, cyclic ketones. wikipedia.orgchem-station.com The reaction mechanism involves the deprotonation of an α-carbon to one nitrile group, which then acts as a nucleophile, attacking the carbon of the second nitrile group within the same molecule. lscollege.ac.in

While this method is highly effective for forming five- to eight-membered carbocyclic and heterocyclic rings, its direct application for the de novo synthesis of the fused aromatic quinoline system from a single acyclic dinitrile precursor is not a conventional approach. chem-station.comresearchgate.net The reaction is conceptually related to the Dieckmann condensation and is most suitable for creating single-ring systems that might later be elaborated into more complex structures. wikipedia.org

| Reaction | Description | Typical Application |

|---|---|---|

| Thorpe-Ziegler Cyclization | Intramolecular base-catalyzed condensation of a dinitrile to form a cyclic enaminonitrile. wikipedia.orglscollege.ac.in | Formation of 5- to 8-membered rings. chem-station.com |

Photochemical methods offer unique pathways for ring formation under mild conditions. A notable development is the visible-light-mediated synthesis of quinoline-3-carbonitriles from 2-(azidomethyl)-3-aryl-prop-2-enenitrile precursors. acs.org This reaction proceeds via an iminyl radical-mediated cyclization. The process is initiated by visible light irradiation of N-bromosuccinimide (NBS), which generates a bromine radical. This radical abstracts a hydrogen atom from the precursor, leading to the extrusion of nitrogen gas and the formation of an iminyl radical. Subsequent intramolecular ortho-attack on the aryl ring results in the formation of the quinoline-3-carbonitrile scaffold. acs.org This continuous-flow strategy has been shown to be scalable and avoids the hazards associated with handling large quantities of azide (B81097) compounds in batch processes. acs.org

| Method | Precursor | Key Reagents/Conditions | Product | Reference |

|---|---|---|---|---|

| Iminyl Radical Cyclization | 2-(azidomethyl)-3-aryl-prop-2-enenitrile | N-bromosuccinimide (NBS), Visible Light | Quinoline-3-carbonitrile | acs.org |

An alternative to de novo synthesis is the introduction of the carbonitrile group onto an existing quinoline ring. This approach is particularly useful when the quinoline precursor is readily available. The conversion of a carboxylic acid or its derivatives (ester, amide) at the C-3 position is a common and reliable strategy. For instance, a quinoline-3-carboxamide (B1254982) can be dehydrated to the corresponding carbonitrile. nih.gov Reagents such as phosphorus pentoxide, or milder systems like cyanuric chloride in N,N-dimethylformamide (DMF), are effective for this transformation under relatively gentle conditions. mdpi.comresearchgate.net This method's primary advantage is the use of mild reaction conditions and the high yields often obtained. mdpi.com

Cyclization Reactions for Quinoline Ring Formation

Synthesis of 4-Bromo-6-fluoroquinoline-3-carbonitrile and Related Dihalogenated Quinoline Derivatives

The synthesis of the specifically substituted this compound requires a multi-step sequence that combines ring formation with subsequent functional group manipulations.

A robust and logical synthetic pathway to this compound involves a three-stage process: construction of a quinolone core, halogenation at the C-4 position, and conversion of a C-3 substituent into the nitrile.

Stage 1: Gould-Jacobs Reaction The synthesis typically begins with the Gould-Jacobs reaction, a classical method for preparing 4-hydroxyquinoline (B1666331) derivatives. wikipedia.orgmdpi.com In this case, 4-fluoroaniline (B128567) is condensed with diethyl ethoxymethylenemalonate. This initial step is followed by a thermal cyclization at high temperatures (often >250 °C) to form the quinoline ring system, yielding ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate. wikipedia.orgablelab.eu

Stage 2: Bromination of the 4-position The 4-hydroxyl group of the resulting quinolone is then converted to a bromine atom. This is a standard transformation for 4-quinolones, which exist in tautomeric equilibrium with 4-hydroxyquinolines. Reagents such as phosphorus tribromide (PBr₃) or phosphorus oxybromide (POBr₃) are effective for this conversion. chemicalbook.com For example, treating the 6-fluoro-4-hydroxyquinoline-3-carboxylate intermediate with PBr₃ in a solvent like DMF efficiently produces ethyl 4-bromo-6-fluoroquinoline-3-carboxylate. chemicalbook.com

Stage 3: Conversion of the Ester to a Nitrile The final stage involves the conversion of the ethyl ester at the C-3 position into the target carbonitrile group. This is typically achieved in a two-step sequence:

Amidation: The ethyl ester is first converted into the primary amide, 6-fluoro-4-bromoquinoline-3-carboxamide. This can be accomplished by hydrolysis of the ester to the corresponding carboxylic acid, followed by treatment with a coupling agent and ammonia (B1221849), or by direct aminolysis.

Dehydration: The resulting primary amide is then dehydrated to afford the final product, this compound. This dehydration is effectively carried out using standard reagents such as phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), or cyanuric chloride. mdpi.comresearchgate.net

This sequential strategy allows for the precise installation of the required substituents—fluorine at C-6, bromine at C-4, and the carbonitrile at C-3—on the quinoline scaffold.

| Synthetic Stage | Reaction Type | Key Reactants | Typical Reagents | Intermediate/Product |

|---|---|---|---|---|

| 1. Ring Formation | Gould-Jacobs Reaction | 4-Fluoroaniline, Diethyl ethoxymethylenemalonate | Heat (~250 °C) ablelab.eu | Ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate |

| 2. C-4 Halogenation | Hydroxyl to Bromo Conversion | Ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate | PBr₃ in DMF chemicalbook.com | Ethyl 4-bromo-6-fluoroquinoline-3-carboxylate |

| 3. C-3 Functionalization | Amide Dehydration | 4-Bromo-6-fluoroquinoline-3-carboxamide | Cyanuric Chloride/DMF, POCl₃ mdpi.com | This compound |

Precursor Design and Elaboration for Targeted Synthesis

The targeted synthesis of this compound hinges on the strategic design and elaboration of its precursors. A key synthetic disconnection approach points towards the utilization of a substituted 2-aminobenzaldehyde (B1207257) derivative, which can then undergo a cyclization reaction to form the quinoline core.

A plausible and efficient route involves the Friedländer annulation, a classic and versatile method for quinoline synthesis. This reaction typically involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene (B1212753) group. In the context of this compound, the critical precursor is 2-amino-5-bromo-3-fluorobenzaldehyde (B7977324) . This molecule contains the necessary bromine and fluorine substituents at the desired positions on the benzene (B151609) ring, which will ultimately become the 6- and 4-positions of the quinoline ring system, respectively.

The elaboration of this key precursor is paramount. While a direct, high-yield synthesis for 2-amino-5-bromo-3-fluorobenzaldehyde is not extensively documented in readily available literature, analogous synthetic pathways for similar compounds provide a strategic blueprint. One potential approach involves a multi-step sequence starting from a commercially available substituted aniline (B41778) or benzoic acid. For instance, a synthetic strategy could be adapted from the preparation of 2-amino-5-bromobenzaldehyde, which commences with the reduction of 2-amino-5-bromobenzoic acid.

Once the crucial 2-amino-5-bromo-3-fluorobenzaldehyde is obtained, the subsequent Friedländer condensation is carried out with a suitable active methylene compound to introduce the carbonitrile group at the 3-position and complete the quinoline ring. A highly effective reagent for this purpose is malononitrile . The reaction proceeds via an initial aldol-type condensation between the aldehyde and the active methylene group of malononitrile, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic this compound.

The following table outlines the key precursors and reagents in this proposed synthetic pathway:

| Precursor/Reagent | Role in Synthesis |

| 2-amino-5-bromo-3-fluorobenzaldehyde | Provides the substituted benzene ring and the aldehyde functionality for cyclization. |

| Malononitrile | Serves as the source of the C2 and C3 atoms of the quinoline ring, including the cyano group at the 3-position. |

This targeted approach, centered on the meticulous design and synthesis of the key 2-amino-5-bromo-3-fluorobenzaldehyde precursor, allows for the precise and efficient construction of the this compound scaffold.

Green and Sustainable Synthetic Approaches for Quinoline-3-carbonitriles

In recent years, the principles of green and sustainable chemistry have become increasingly influential in the design of synthetic routes. The synthesis of quinoline-3-carbonitriles, including derivatives like this compound, is no exception, with significant research efforts directed towards developing more environmentally benign methodologies. acs.orgijpsjournal.comnih.govnih.gov

Metal-Free and Reduced-Catalyst Methodologies

Traditional methods for quinoline synthesis often rely on metal-based catalysts, which can lead to environmental concerns and product contamination. Consequently, there is a growing interest in metal-free and reduced-catalyst approaches. mdpi.comnih.govrsc.org For the synthesis of quinoline derivatives, Brønsted acid catalysts have emerged as a viable and greener alternative. researchgate.net These catalysts can effectively promote the cyclization reactions necessary for quinoline formation without the need for heavy metals. Furthermore, the use of ionic liquids as both catalysts and reaction media has been explored, offering advantages such as recyclability and improved reaction efficiency. mdpi.com

Microwave and Ultrasonication-Assisted Synthesis

The application of alternative energy sources like microwaves and ultrasound has revolutionized organic synthesis, offering significant advantages over conventional heating methods. nih.govjmpas.comresearchgate.netfrontiersin.orgresearchgate.netbohrium.com

Microwave-assisted synthesis has been successfully employed for the preparation of various quinoline derivatives. nih.govjmpas.comresearchgate.netfrontiersin.orgbohrium.com The rapid and uniform heating provided by microwaves can dramatically reduce reaction times, often from hours to minutes, and improve product yields. nih.govresearchgate.net This is particularly beneficial for reactions like the Friedländer synthesis, where prolonged heating can lead to side product formation. researchgate.net

Ultrasonication-assisted synthesis is another powerful technique that utilizes the energy of sound waves to accelerate chemical reactions. nih.govnih.govmdpi.comnih.govrsc.org The phenomenon of acoustic cavitation, the formation, growth, and implosive collapse of bubbles in a liquid, generates localized high temperatures and pressures, leading to enhanced reaction rates. This method has been applied to the synthesis of quinoline derivatives, often resulting in higher yields and shorter reaction times compared to conventional methods. nih.govnih.gov The use of water as a solvent in ultrasound-assisted synthesis further enhances the green credentials of this approach. nih.gov

Solvent-Free and Green Solvent Reactions

The choice of solvent is a critical factor in the environmental impact of a chemical process. Traditional organic solvents are often volatile, flammable, and toxic. Therefore, a key aspect of green chemistry is the move towards solvent-free reactions or the use of environmentally benign solvents. academie-sciences.frresearchgate.net

Solvent-free reactions , where the reactants themselves act as the reaction medium, offer significant environmental benefits by eliminating the need for solvents altogether. academie-sciences.frresearchgate.net This approach not only reduces waste but can also lead to improved reaction kinetics and selectivity. The Friedländer synthesis of quinolines has been successfully carried out under solvent-free conditions, often with the aid of a solid support or a catalyst. academie-sciences.fr

The use of green solvents , such as water or ethanol, is another important strategy for making the synthesis of quinoline-3-carbonitriles more sustainable. ijpsjournal.comnih.gov Water, in particular, is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. While the solubility of organic reactants in water can be a challenge, the use of phase-transfer catalysts or high-temperature water can often overcome this limitation. Ethanol, derived from renewable resources, is another excellent green solvent choice for these syntheses.

The following table summarizes the key features of these green and sustainable approaches:

| Approach | Key Features | Advantages |

| Metal-Free/Reduced-Catalyst | Utilizes Brønsted acids or ionic liquids instead of heavy metals. mdpi.comnih.govrsc.orgresearchgate.net | Reduces environmental impact and potential for metal contamination. |

| Microwave-Assisted | Employs microwave irradiation for rapid and uniform heating. nih.govjmpas.comresearchgate.netfrontiersin.orgbohrium.com | Shorter reaction times, improved yields, and reduced side reactions. nih.govresearchgate.net |

| Ultrasonication-Assisted | Uses high-frequency sound waves to accelerate reactions. nih.govnih.govmdpi.comnih.govrsc.org | Enhanced reaction rates, higher yields, and can often be performed in green solvents like water. nih.gov |

| Solvent-Free/Green Solvent | Eliminates or replaces hazardous organic solvents with benign alternatives like water or ethanol. ijpsjournal.comnih.govacademie-sciences.frresearchgate.net | Reduces waste, improves safety, and lowers environmental impact. |

Continuous Flow Synthesis of 3-Cyanoquinolines

Continuous flow chemistry has emerged as a powerful technology for the synthesis of fine chemicals and pharmaceuticals, offering numerous advantages over traditional batch processing. acs.orgvapourtec.comresearchgate.netscielo.brcontractpharma.commanufacturingchemist.comnih.govresearchgate.net The synthesis of 3-cyanoquinolines has been successfully adapted to continuous flow systems, demonstrating the potential for safer, more efficient, and scalable production. acs.orgvapourtec.comresearchgate.net

Advantages of Continuous Flow over Batch Processes in Scalability and Safety

The transition from batch to continuous flow manufacturing for the synthesis of 3-cyanoquinolines presents significant benefits, particularly in terms of scalability and safety. acs.orgscielo.brcontractpharma.commanufacturingchemist.com

Scalability: In a continuous flow setup, scaling up production is achieved by simply running the system for a longer duration or by "numbering-up" – running multiple reactors in parallel. scielo.br This is in stark contrast to batch processes, where scaling up often requires larger, more expensive reactors and can introduce new challenges related to mixing and heat transfer. The precise control over reaction parameters in a flow reactor ensures that the reaction conditions remain consistent, regardless of the production scale, leading to a more reliable and reproducible process. scielo.br

Safety: Continuous flow reactors inherently offer a safer operating environment compared to batch reactors. acs.orgscielo.brcontractpharma.com The small internal volume of the reactor means that only a small amount of material is reacting at any given time, significantly reducing the risk associated with handling hazardous reagents or exothermic reactions. acs.orgcontractpharma.com The superior heat transfer capabilities of microreactors allow for efficient dissipation of heat, preventing thermal runaways that can be a major concern in large-scale batch reactions. scielo.br This enhanced safety profile is particularly advantageous when dealing with potentially energetic intermediates or reactions that require precise temperature control.

A recent development in the continuous flow synthesis of 3-cyanoquinolines involves a photochemical approach. acs.orgvapourtec.comresearchgate.net This method utilizes a flow photoreactor to safely generate reactive intermediates from 2-(azidomethyl)-3-(aryl)prop-2-enenitriles, which then cyclize to form the desired quinoline-3-carbonitrile products within minutes. acs.orgvapourtec.com This strategy not only highlights the safety advantages of flow chemistry in handling potentially hazardous intermediates but also demonstrates the potential for rapid and efficient synthesis. acs.org

The table below summarizes the key advantages of continuous flow synthesis for 3-cyanoquinolines:

| Feature | Continuous Flow | Batch Process |

| Scalability | Achieved by extending run time or numbering-up reactors. scielo.br | Requires larger reactors, leading to potential issues with mixing and heat transfer. |

| Safety | Small reactor volumes and excellent heat transfer minimize risks. acs.orgscielo.brcontractpharma.com | Large volumes of reactants can pose significant safety hazards, especially with exothermic reactions. |

| Control | Precise control over reaction parameters (temperature, pressure, residence time). scielo.br | Gradients in temperature and concentration can lead to inconsistencies. |

| Efficiency | Often leads to higher yields and purities due to better control. | Can be less efficient due to side reactions and mass transfer limitations. |

Optimization of Reaction Parameters in Flow Systems

The application of continuous flow chemistry to the synthesis of complex heterocyclic compounds like quinoline derivatives has garnered significant interest. This approach offers numerous advantages over traditional batch processing, including superior heat and mass transfer, enhanced safety for handling hazardous intermediates, and the potential for straightforward scalability. The optimization of a flow synthesis process is a multifactorial endeavor, aiming to identify the ideal combination of reaction parameters to maximize product yield and purity while minimizing reaction time and energy consumption.

For a hypothetical flow synthesis of this compound, optimization would typically involve a systematic investigation of the following key parameters:

Temperature: The reaction temperature is a critical parameter that directly influences the reaction rate. In a flow reactor, precise temperature control is possible, allowing for the exploration of a wide range of temperatures to find the optimal point where the desired reaction proceeds efficiently without significant decomposition or side-product formation.

Residence Time: This is the time the reaction mixture spends within the heated zone of the reactor. It is controlled by the reactor volume and the flow rate of the reagents. A shorter residence time is generally desirable for increasing throughput, but it must be sufficient for the reaction to reach completion. Optimization involves finding the shortest possible residence time that still affords a high yield of the target compound.

Reagent Concentration: The concentration of starting materials and any catalysts or reagents can significantly impact reaction kinetics and selectivity. In a flow system, concentrations can be precisely controlled by adjusting the flow rates of the individual reactant streams.

Pressure: By pressurizing the flow system, it is possible to heat solvents above their atmospheric boiling points, enabling reactions to be conducted at much higher temperatures. This can dramatically accelerate reaction rates and is a key advantage of many flow chemistry setups.

Detailed Research Findings

A thorough search of scientific databases and chemical literature did not yield any specific studies presenting experimental data for the optimization of reaction parameters for the synthesis of this compound in a continuous flow system. While numerous studies describe the synthesis of quinoline derivatives using flow chemistry, the specific data tables and detailed findings for this particular compound are not publicly available.

Hypothetical Data on Parameter Optimization

To illustrate the type of data that would be generated during such an optimization study, the following hypothetical data tables are presented. It is crucial to note that these tables are for illustrative purposes only and are not based on actual experimental results.

Table 1: Effect of Temperature on Reaction Yield (Constant Residence Time: 10 min; Stoichiometric Reagent Ratio)

| Entry | Temperature (°C) | Yield (%) |

| 1 | 120 | 45 |

| 2 | 140 | 68 |

| 3 | 160 | 85 |

| 4 | 180 | 82 (Decomposition observed) |

Table 2: Effect of Residence Time on Reaction Yield (Constant Temperature: 160°C; Stoichiometric Reagent Ratio)

| Entry | Flow Rate (mL/min) | Residence Time (min) | Yield (%) |

| 1 | 1.0 | 20 | 86 |

| 2 | 2.0 | 10 | 85 |

| 3 | 4.0 | 5 | 71 |

| 4 | 8.0 | 2.5 | 55 |

These tables demonstrate a typical workflow for optimizing a reaction in a flow system. Researchers would systematically vary one parameter while keeping others constant to determine its effect on the reaction outcome, ultimately identifying a set of optimal conditions for the synthesis.

Chemical Reactivity and Derivatization of 4 Bromo 6 Fluoroquinoline 3 Carbonitrile

Reactivity at the C-4 Bromine Position

The carbon-bromine bond at the C-4 position is the most labile site for substitution, largely due to its position adjacent to the ring nitrogen, which facilitates both metal-catalyzed and nucleophilic substitution reactions. echemi.com

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck)

The bromine atom at the C-4 position is well-suited for various palladium-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. nih.govrsc.org

Suzuki Reaction: The Suzuki coupling, which pairs an organohalide with a boronic acid or ester, is a widely used method for creating C-C bonds. wikipedia.org For 4-bromo-6-fluoroquinoline-3-carbonitrile, this reaction allows for the introduction of a wide range of aryl and heteroaryl substituents at the C-4 position. Typical conditions involve a palladium catalyst such as Pd(PPh₃)₄ or Pd(OAc)₂, a base (e.g., K₃PO₄, Na₂CO₃), and a suitable solvent like 1,4-dioxane (B91453) or DMF. researchgate.netmdpi.comorganic-chemistry.org The reaction proceeds via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. wikipedia.org

Sonogashira Reaction: The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide. wikipedia.orgorganic-chemistry.org This reaction is valuable for introducing alkynyl moieties onto the quinoline (B57606) core. The standard conditions employ a palladium catalyst (e.g., PdCl₂(PPh₃)₂), a copper(I) co-catalyst (e.g., CuI), and an amine base such as triethylamine (B128534) (TEA) in a solvent like THF. nih.govresearchgate.netnih.gov Copper-free variations have also been developed to prevent the undesired homocoupling of alkynes. wikipedia.org

Heck Reaction: The Heck reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org This method can be used to introduce alkenyl groups at the C-4 position of the quinoline ring. The reaction typically requires a palladium catalyst (e.g., Pd(OAc)₂), a phosphine (B1218219) ligand, and a base. wikipedia.orglibretexts.orgyoutube.com The choice of catalyst, ligand, and reaction conditions can influence the regioselectivity and stereoselectivity of the product. wikipedia.org

| Reaction | Coupling Partner | Typical Catalyst System | Base | Solvent |

|---|---|---|---|---|

| Suzuki | Aryl/Heteroaryl Boronic Acid | Pd(PPh₃)₄ or Pd(OAc)₂ | K₃PO₄, Na₂CO₃ | 1,4-Dioxane, DMF |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI | Triethylamine (TEA) | THF, DMF |

| Heck | Alkene | Pd(OAc)₂ | Triethylamine (TEA), K₂CO₃ | DMF, Acetonitrile |

Nucleophilic Displacement Strategies at C-4

The bromine at C-4 can also be displaced by various nucleophiles. The electron-withdrawing nature of the quinoline nitrogen enhances the electrophilicity of the C-4 position, making it susceptible to nucleophilic attack. uop.edu.pk This allows for the introduction of a variety of functional groups, including amines, alkoxides, and thiolates, leading to the corresponding 4-substituted quinoline derivatives. The reaction conditions typically involve heating the substrate with the desired nucleophile in a suitable solvent, sometimes in the presence of a base to facilitate the reaction.

Reactivity at the C-6 Fluorine Position

The fluorine atom at the C-6 position is generally less reactive than the bromine at C-4. However, its reactivity can be exploited under specific conditions, particularly through nucleophilic aromatic substitution (SNAr).

Nucleophilic Aromatic Substitution (SNAr) on the Fluorinated Quinoline Ring

Nucleophilic aromatic substitution (SNAr) is a key reaction for modifying fluoroaromatic compounds. wikipedia.org The reaction is favored when the aromatic ring is activated by electron-withdrawing groups, which stabilize the negatively charged intermediate (Meisenheimer complex). wikipedia.orgmasterorganicchemistry.com In this compound, the carbonitrile group and the nitrogen atom in the quinoline ring act as electron-withdrawing groups, activating the ring for SNAr.

The fluorine atom is an excellent leaving group in SNAr reactions, often being more reactive than other halogens. masterorganicchemistry.com This is because the rate-determining step is the initial attack of the nucleophile, which is accelerated by the high electronegativity of fluorine that polarizes the C-F bond. masterorganicchemistry.com Strong nucleophiles such as amines, alkoxides, and thiolates can displace the C-6 fluorine, typically under thermal conditions in a polar aprotic solvent like DMSO or DMF.

| Nucleophile | Product Type | Typical Conditions |

|---|---|---|

| Amines (R-NH₂) | 6-Aminoquinolines | Heat in DMSO or NMP |

| Alkoxides (R-O⁻) | 6-Alkoxyquinolines | NaH or K₂CO₃ in DMF/THF |

| Thiolates (R-S⁻) | 6-(Alkyl/Aryl)thioquinolines | Base (e.g., K₂CO₃) in DMF |

Selective Defluorination and Further Functionalization

Selective defluorination of fluoroaromatic compounds is a challenging but valuable transformation. For fluoroquinolines, methods such as reductive cleavage using metal hydrides or electrochemical reduction can be employed. These reactions proceed via radical intermediates. The resulting defluorinated quinoline can then undergo further functionalization at the C-6 position through electrophilic aromatic substitution, although the presence of other deactivating groups on the ring would necessitate forcing conditions.

Reactivity of the C-3 Carbonitrile Group

The carbonitrile (cyano) group at the C-3 position is a versatile functional group that can be transformed into several other functionalities. researchgate.net Its reactivity is centered on the electrophilic nature of the carbon atom and the ability of the nitrogen to be protonated or coordinate to Lewis acids. researchgate.net

Common transformations of the nitrile group include:

Hydrolysis: The nitrile can be hydrolyzed to a carboxylic acid under acidic or basic conditions, typically with heating. This proceeds through an intermediate amide, which can sometimes be isolated by using milder conditions.

Reduction: The nitrile group can be reduced to a primary amine (aminomethyl group) using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.

Reaction with Organometallic Reagents: Grignard reagents or organolithium compounds can add to the nitrile carbon to form an intermediate imine salt, which upon aqueous workup yields a ketone. This allows for the introduction of a new carbon-carbon bond and the formation of a 3-acylquinoline derivative.

| Reaction | Reagent(s) | Product Functional Group |

|---|---|---|

| Hydrolysis | H₂SO₄/H₂O, heat or NaOH/H₂O, heat | Carboxylic Acid (-COOH) |

| Partial Hydrolysis | H₂SO₄ (conc.), mild conditions | Amide (-CONH₂) |

| Reduction | 1. LiAlH₄, THF; 2. H₂O | Aminomethyl (-CH₂NH₂) |

| Addition | 1. Grignard Reagent (R-MgBr); 2. H₃O⁺ | Ketone (-C(O)R) |

Transformation to Carboxylic Acid Derivatives (e.g., Esters, Amides)

The nitrile group at the C-3 position is a key handle for derivatization into various carboxylic acid derivatives. The most fundamental transformation is its hydrolysis to a carboxylic acid, which can then be converted into esters and amides.

Hydrolysis of the nitrile can be achieved under either acidic or basic conditions. libretexts.orgchemguide.co.uk Acid-catalyzed hydrolysis typically involves heating the nitrile under reflux with an aqueous acid like hydrochloric acid, which directly yields the carboxylic acid (4-bromo-6-fluoroquinoline-3-carboxylic acid) and an ammonium (B1175870) salt. chemguide.co.ukyoutube.com

Acid-Catalyzed Hydrolysis Reaction: C₁₀H₄BrFN₂ + 2H₂O + H⁺ → C₁₀H₅BrFNO₂ + NH₄⁺

Alternatively, alkaline hydrolysis, using an aqueous solution of a base like sodium hydroxide, initially produces the carboxylate salt (e.g., sodium 4-bromo-6-fluoroquinoline-3-carboxylate) and ammonia (B1221849) gas. libretexts.orgchemguide.co.uk Subsequent acidification of the reaction mixture is required to protonate the carboxylate and isolate the free carboxylic acid. libretexts.org

Once the 4-bromo-6-fluoroquinoline-3-carboxylic acid is formed, it serves as a versatile intermediate for the synthesis of esters and amides. Standard esterification methods, such as the Fischer esterification (reaction with an alcohol in the presence of a strong acid catalyst), can be employed. Amides are typically synthesized by first activating the carboxylic acid, for instance, by converting it to an acyl chloride using reagents like thionyl chloride (SOCl₂), followed by reaction with a primary or secondary amine. nih.gov Direct coupling of the carboxylic acid with an amine using coupling reagents is also a common and efficient method for amide bond formation. nih.gov

| Derivative Type | General Synthesis Method | Starting Material |

| Carboxylic Acid | Acid or Alkaline Hydrolysis | This compound |

| Ester | Esterification of the corresponding carboxylic acid | 4-Bromo-6-fluoroquinoline-3-carboxylic acid |

| Amide | Acylation of an amine with an activated carboxylic acid derivative | 4-Bromo-6-fluoroquinoline-3-carboxylic acid |

Cycloaddition Reactions Leading to Fused Heterocycles (e.g., Tetrazoles, Triazoles)

The nitrile functionality of this compound is an excellent electrophile and can participate in cycloaddition reactions to form various fused heterocyclic systems. A prominent example is the synthesis of tetrazoles. The [3+2] cycloaddition reaction between the nitrile group and an azide (B81097) source, such as sodium azide, is a common and efficient method for constructing the tetrazole ring. beilstein-journals.orgnih.gov This reaction typically requires a catalyst, such as zinc or copper salts, and results in the formation of a 5-(4-bromo-6-fluoroquinolin-3-yl)tetrazole derivative. Tetrazoles are often utilized in medicinal chemistry as bioisosteres for carboxylic acids. beilstein-journals.org

Similarly, the nitrile group can be a precursor for the formation of other fused heterocycles like triazoles, although this may require multi-step sequences. These cycloaddition reactions significantly increase the molecular complexity and provide access to novel chemical entities with potential biological activities. researchgate.netnih.gov The formation of such fused systems leverages the inherent reactivity of the nitrile group to expand the core quinoline structure. nih.gov

Hydrolysis and Subsequent Derivatization

As detailed previously, the hydrolysis of the nitrile group is a foundational reaction for this compound. The process involves the reaction of the carbon-nitrogen triple bond with water, typically under reflux with an acid or a base. libretexts.orgchemistrysteps.com The reaction proceeds in two main stages: the initial hydration of the nitrile to form an amide intermediate (4-bromo-6-fluoroquinoline-3-carboxamide), followed by the hydrolysis of the amide to the carboxylic acid or its corresponding salt. chemguide.co.ukchemistrysteps.com

Reaction Pathway of Nitrile Hydrolysis: this compound → [4-Bromo-6-fluoroquinoline-3-carboxamide] → 4-Bromo-6-fluoroquinoline-3-carboxylic acid

The resulting carboxylic acid is a key platform for further derivatization beyond simple esters and amides. For example, the carboxylic acid can undergo reduction to form the corresponding primary alcohol, or it can be used in reactions like the Curtius or Schmidt rearrangement to install an amino group at the 3-position, opening pathways to a different class of substituted quinolines.

Regioselectivity and Chemoselectivity in Multifunctionalization

The presence of three distinct reactive sites (C4-Br, C6-F, C3-CN) on the quinoline scaffold necessitates a careful consideration of regioselectivity and chemoselectivity during synthetic planning. The electronic properties of the quinoline ring and the attached functional groups dictate the preferential reactivity of each site.

Preferential Reactivity of Bromine versus Fluorine

In the context of multifunctionalization, the differential reactivity of the bromine and fluorine substituents is of paramount importance. Generally, in aromatic systems, the C-Br bond is more reactive than the C-F bond in transition-metal-catalyzed cross-coupling reactions. nih.gov For the related compound 4-bromo-6-fluoroquinoline, it has been established that palladium-catalyzed reactions, such as Suzuki or Stille couplings, occur selectively at the C4-bromo position. ossila.com This chemoselectivity is attributed to the lower bond dissociation energy of the C-Br bond compared to the C-F bond, which facilitates the initial oxidative addition step in the catalytic cycle.

Conversely, the C6-fluoro position is more susceptible to nucleophilic aromatic substitution (SNAr). ossila.com The fluorine atom is a poor leaving group in cross-coupling reactions but is sufficiently electronegative to activate the C6 position for attack by nucleophiles, a process further enhanced by the electron-withdrawing nature of the quinoline ring system. This orthogonal reactivity allows for sequential functionalization of the molecule.

| Position | Halogen | Preferred Reaction Type | Rationale |

| C4 | Bromine (Br) | Pd-catalyzed Cross-Coupling | Lower C-X bond energy, facile oxidative addition. nih.govossila.com |

| C6 | Fluorine (F) | Nucleophilic Aromatic Substitution | High electronegativity activates the ring for nucleophilic attack. ossila.com |

Influence of the Nitrile Group on Ring Activation and Directing Effects

The nitrile group (-CN) at the C3 position exerts a significant electronic influence on the reactivity of the quinoline ring. As a potent electron-withdrawing group through both induction and resonance, it deactivates the aromatic system towards electrophilic aromatic substitution. However, it strongly activates the ring for nucleophilic aromatic substitution (SNAr). libretexts.org

This activating effect is most pronounced at the ortho (C2, C4) and para (C6, C8) positions relative to the nitrile group, as these positions can effectively stabilize the negative charge of the intermediate Meisenheimer complex through resonance. libretexts.org Therefore, the presence of the nitrile group at C3 enhances the susceptibility of the C4 position to nucleophilic attack. While the C4 position is occupied by a bromine atom (a good leaving group), this electronic activation further facilitates its displacement by strong nucleophiles under certain conditions, competing with cross-coupling pathways. The nitrile group also reinforces the activation of the C6 position (para to the ring nitrogen and ortho to the C4-position) towards SNAr.

Cascade and Multicomponent Reactions Incorporating this compound

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, offer a highly efficient approach to building molecular diversity. organic-chemistry.orgebrary.net Cascade reactions involve a sequence of intramolecular transformations, often triggered by a single event. The multifunctional nature of this compound makes it an attractive substrate for the design of such reactions.

While specific examples utilizing this exact substrate are not extensively documented, its structure suggests significant potential. For instance, it could serve as a key building block in MCRs designed to synthesize complex, fused heterocyclic systems. nih.govnih.gov A reaction sequence could be envisioned where one functional group (e.g., the C4-bromine) undergoes an initial reaction, such as a Heck or Sonogashira coupling, which introduces a new functionality. This new group could then participate in an intramolecular reaction with the nitrile group, leading to a cyclized product in a cascade fashion.

The distinct reactivities of the bromo, fluoro, and nitrile groups allow for their sequential engagement in a one-pot process. A nucleophile could first displace the fluorine at C6, followed by a palladium-catalyzed cross-coupling at the C4-bromo position, with the nitrile group potentially being transformed in a final step. The development of such cascade or multicomponent protocols would represent a powerful and atom-economical strategy for elaborating the this compound core into novel and structurally complex chemical libraries. nih.gov

Mechanistic Investigations in 4 Bromo 6 Fluoroquinoline 3 Carbonitrile Transformations

Role of Catalysts and Reagents in Reaction Control and Selectivity

The choice of catalysts and reagents is paramount in controlling the outcome and selectivity of transformations involving 4-bromo-6-fluoroquinoline-3-carbonitrile.

For Palladium-Catalyzed Cross-Coupling:

Palladium Precursor: A variety of Pd(0) and Pd(II) precursors can be used, such as Pd(PPh3)4, Pd2(dba)3, and Pd(OAc)2. The choice of precursor can influence the activation of the catalyst.

Ligands: Phosphine (B1218219) ligands are crucial for stabilizing the palladium catalyst, modulating its reactivity, and promoting the individual steps of the catalytic cycle. The steric and electronic properties of the ligand (e.g., triphenylphosphine, Xantphos, SPhos) can significantly impact the reaction rate and selectivity. Bulky, electron-rich ligands often favor oxidative addition and reductive elimination.

Base: A base is typically required to activate the coupling partner (e.g., in Suzuki and Buchwald-Hartwig reactions) and to neutralize any acidic byproducts. Common bases include carbonates (K2CO3, Cs2CO3), phosphates (K3PO4), and alkoxides (NaOtBu).

The following table summarizes the typical reagents for different cross-coupling reactions:

| Reaction Type | Coupling Partner | Base | Typical Ligand |

| Suzuki | Boronic acid/ester | K2CO3, Cs2CO3 | PPh3, SPhos |

| Heck | Alkene | Et3N, K2CO3 | PPh3, P(o-tol)3 |

| Sonogashira | Terminal alkyne | Et3N, piperidine | PPh3 |

| Buchwald-Hartwig | Amine | NaOtBu, K3PO4 | BINAP, Xantphos |

For Nucleophilic Aromatic Substitution:

Nucleophile: The nature of the nucleophile determines the resulting functional group. Common nucleophiles include alkoxides, thiolates, and amines.

Solvent: Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and N-methyl-2-pyrrolidone (NMP) are typically used to solvate the nucleophile and facilitate the reaction.

Temperature: The reaction temperature is a critical parameter. Higher temperatures are often required to overcome the activation energy for the nucleophilic attack.

By carefully selecting the appropriate catalyst system and reaction conditions, chemists can achieve selective functionalization of either the bromo or the fluoro position on the this compound scaffold.

Kinetic Studies and Reaction Rate Analysis

Currently, there is a lack of published kinetic studies specifically focused on the transformations of this compound. However, general principles of reaction kinetics for analogous systems can provide insights into the factors influencing the reaction rates.

For palladium-catalyzed cross-coupling reactions , the rate is typically dependent on the concentrations of the substrate, the palladium catalyst, and in some cases, the coupling partner and the base. The rate-determining step is often the oxidative addition of the aryl bromide to the Pd(0) complex. The electronic nature of the quinoline (B57606) ring, influenced by the fluoro and cyano substituents, would be expected to impact the rate of this step.

For nucleophilic aromatic substitution reactions , the rate is generally dependent on the concentration of the substrate and the nucleophile. The rate is influenced by:

Nucleophilicity: Stronger nucleophiles will react faster.

Leaving Group Ability: Fluorine is a good leaving group in SNAr reactions due to its high electronegativity, which polarizes the C-F bond and facilitates nucleophilic attack.

Solvent Effects: Polar aprotic solvents enhance the rate by solvating the cation of the nucleophilic salt, leaving the anion more "naked" and reactive.

Experimental kinetic studies, such as reaction progress monitoring using techniques like HPLC or NMR spectroscopy, would be necessary to determine the specific rate laws and activation parameters for the transformations of this compound.

Computational Mechanistic Studies for Proposed Reaction Intermediates and Transition States

In the absence of direct experimental mechanistic studies, computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool to model the reaction pathways and elucidate the structures and energies of intermediates and transition states.

For palladium-catalyzed cross-coupling , DFT calculations could be employed to:

Model the oxidative addition step and determine the activation energy barrier.

Investigate the influence of different phosphine ligands on the stability of the palladium intermediates and the energy of the transition states.

Compare the energetics of competing reaction pathways.

The following table outlines the potential computational data that could be generated:

| Computational Method | Information Gained |

| DFT Calculations | Geometries of reactants, intermediates, transition states, and products. |

| Relative energies of all species along the reaction coordinate. | |

| Activation energy barriers for key elementary steps. | |

| Electronic properties such as charge distribution and molecular orbitals. |

For nucleophilic aromatic substitution , computational studies could:

Model the formation and stability of the Meisenheimer complex.

Calculate the energy profile for the addition-elimination pathway.

Assess the influence of the solvent on the reaction energetics through implicit or explicit solvent models.

Such computational investigations would provide valuable theoretical support for the proposed mechanisms and could guide the rational design of more efficient and selective synthetic methodologies for the functionalization of this compound.

Spectroscopic Characterization in Structural Elucidation and Reaction Monitoring

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F, 2D-NMR)

NMR spectroscopy would provide critical information on the compound's atomic framework.

¹H NMR: This technique would identify the chemical environment of the hydrogen atoms on the quinoline (B57606) ring. The spectrum would be expected to show distinct signals for the protons at positions 2, 5, 7, and 8. Chemical shifts (δ) and coupling constants (J) would reveal electronic effects of the substituents (bromo, fluoro, and nitrile groups) and the connectivity between adjacent protons.

¹³C NMR: The carbon spectrum would show distinct resonances for each of the 10 carbon atoms in the quinoline-3-carbonitrile core. The chemical shifts would be indicative of the carbon type (aromatic, nitrile) and the influence of the attached electronegative atoms.

¹⁹F NMR: This would provide a specific signal for the fluorine atom at the C-6 position, with its chemical shift and coupling to adjacent protons (H-5 and H-7) confirming its location and electronic environment.

2D-NMR: Techniques like COSY (Correlation Spectroscopy) and HSQC/HMBC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Bond Correlation) would be used to definitively assign the proton and carbon signals and establish the complete bonding network of the molecule.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy would identify the key functional groups present in the molecule.

IR and Raman: A prominent, sharp absorption band characteristic of the nitrile group (C≡N) stretching vibration would be expected, typically in the range of 2220-2260 cm⁻¹. Other significant peaks would correspond to C-F stretching, C-Br stretching, and the various C=C and C=N stretching and bending vibrations of the quinoline aromatic ring system. Analysis of quinoline derivatives often shows characteristic peaks for C-H vibrations and ring deformations. astrochem.orgmdpi.com

X-ray Crystallography for Definitive Solid-State Structure Determination

Should single crystals of the compound be successfully grown, X-ray crystallography would provide an unambiguous determination of its three-dimensional structure in the solid state. This technique would yield precise data on bond lengths, bond angles, and torsional angles. Furthermore, it would reveal how the molecules pack in the crystal lattice, detailing any intermolecular interactions such as π-stacking or halogen bonding, which are observed in similar brominated and fluorinated aromatic structures. nih.gov

Theoretical and Computational Chemistry of 4 Bromo 6 Fluoroquinoline 3 Carbonitrile

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT) for Electronic Structure Analysis

No specific peer-reviewed studies detailing the quantum chemical calculations for the electronic structure analysis of 4-Bromo-6-fluoroquinoline-3-carbonitrile were found. In principle, methods like Density Functional Theory (DFT) would be employed to understand the electronic properties of the molecule. Such calculations would typically yield data on the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a crucial parameter for determining the molecule's chemical reactivity and kinetic stability.

A hypothetical data table for such an analysis is presented below to illustrate the type of information that would be generated.

Hypothetical DFT Calculation Results for this compound

| Parameter | Value | Unit |

|---|---|---|

| HOMO Energy | Data not available | eV |

| LUMO Energy | Data not available | eV |

| HOMO-LUMO Gap | Data not available | eV |

| Dipole Moment | Data not available | Debye |

Prediction of Reactivity Hotspots and Reaction Site Preferences

There is no available research that computationally predicts the reactivity hotspots and reaction site preferences for this compound. Such predictions are typically derived from the analysis of the molecule's electrostatic potential (ESP) map and Fukui functions, which are calculated using quantum chemical methods. These analyses would identify the atoms most susceptible to electrophilic and nucleophilic attack, providing valuable insights for synthetic chemists. For instance, the nitrogen atom in the quinoline (B57606) ring and the cyano group would be expected to be nucleophilic centers, while the carbon atoms attached to the electronegative bromine and fluorine atoms would likely be electrophilic sites.

Computational Modeling of Reaction Thermodynamics and Kinetics

No computational studies on the thermodynamics and kinetics of reactions involving this compound have been published. This type of modeling would involve calculating the changes in enthalpy, entropy, and Gibbs free energy for potential reactions, as well as determining the activation energies of transition states. This information is critical for predicting the feasibility and rate of chemical transformations, and for understanding reaction mechanisms at a molecular level.

Molecular Dynamics Simulations to Understand Conformation and Interactions (in a chemical context, not biological)

No molecular dynamics (MD) simulation studies have been reported for this compound in a non-biological chemical context. MD simulations could be used to explore the conformational landscape of the molecule and to study its interactions with solvent molecules or other chemical species in a condensed phase. This would provide a dynamic picture of the molecule's behavior and its intermolecular forces, which govern its physical properties such as solubility and melting point.

Applications As a Synthetic Platform for Complex Heterocyclic Architectures

Scaffold Construction and Ring Annulation Strategies

The quinoline (B57606) core is a "privileged scaffold" in medicinal chemistry, and the specific functionalization of 4-bromo-6-fluoroquinoline-3-carbonitrile makes it an excellent starting point for scaffold construction and ring annulation. The bromine atom is particularly susceptible to displacement through various metal-catalyzed cross-coupling reactions, while the cyano group can be hydrolyzed, reduced, or used in cycloaddition reactions to build new rings.

The synthesis of polycyclic quinoline derivatives is a significant area of research due to their presence in numerous bioactive natural products and pharmaceuticals. researchgate.net The functional groups on this compound offer distinct opportunities for elaboration into more complex polycyclic structures. The bromine atom at the C4 position is particularly amenable to palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. researchgate.net These reactions allow for the introduction of aryl, alkynyl, or amino substituents, which can then participate in subsequent intramolecular cyclization reactions to form additional rings.

For instance, a Sonogashira coupling could introduce an alkyne with a terminal functional group that, after manipulation, could cyclize onto the quinoline nitrogen or another position to form a new fused ring system. This strategic functionalization is key to expanding the chemical space around the quinoline core. rsc.org

The construction of fused heterocyclic systems is a cornerstone of modern synthetic chemistry, enabling the creation of novel compounds with unique three-dimensional shapes and biological activities. drugbank.com this compound serves as an ideal precursor for such syntheses. The vicinal arrangement of the cyano group (C3) and the bromo group (C4) can be exploited to build fused rings.

One common strategy involves the nucleophilic substitution of the C4-bromo group with a dinucleophile. For example, reaction with a hydrazine (B178648) derivative could lead to the formation of a fused pyrazolo[3,4-c]quinoline system after intramolecular cyclization involving the nitrile group. Similarly, reaction with ortho-substituted anilines or aminothiophenols could yield complex, multi-ring systems of significant interest in medicinal chemistry. The reactivity of the quinoline scaffold allows for a variety of synthetic transformations, including cycloaddition reactions, which can lead to a diverse range of fused heterocyclic scaffolds. researchgate.net

| Reaction Type | Reagent Class | Fused Ring System Example |

| Cyclocondensation | Hydrazines | Pyrazolo[3,4-c]quinoline |

| Cyclocondensation | o-Phenylenediamines | Benzimidazolo[4,5-c]quinoline |

| Annulation | Guanidine | Pyrimido[4,5-c]quinoline |

| Cycloaddition | Azides | Tetrazolo[1,5-a]quinoline |

Strategic Intermediate in the Synthesis of Advanced Organic Material Precursors

The unique electronic properties of the quinoline ring system, enhanced by the presence of electron-withdrawing fluoro and cyano groups, make this compound a valuable intermediate in the synthesis of precursors for advanced organic materials.

Aromatic and heteroaromatic bicyclic compounds like quinoline derivatives are widely used in the development of organic light-emitting diodes (OLEDs) and organic solar cells. ossila.com The electron-deficient nature of the this compound core can be strategically utilized. The bromine atom allows for the introduction of extended π-conjugated systems via cross-coupling reactions. By attaching electron-donating groups through Suzuki or Stille couplings, chemists can create donor-acceptor (D-A) type chromophores. These D-A systems often exhibit desirable photophysical properties, such as strong absorption in the visible spectrum and efficient charge transfer, which are critical for applications in optoelectronics. The fluorine and cyano substituents can further tune the electronic energy levels (HOMO/LUMO) of the resulting materials, optimizing their performance in devices.

Precursor for Chemical Libraries and Diversity-Oriented Synthesis (DOS)

Diversity-oriented synthesis (DOS) aims to create collections of structurally diverse small molecules to explore broad regions of chemical space, often leading to the discovery of novel biological probes or drug leads. cam.ac.ukfrontiersin.org The multiple, orthogonally reactive sites of this compound make it an excellent substrate for DOS strategies.

The exploration of chemical space around the quinoline scaffold is a proven strategy in drug discovery. nih.gov this compound provides a platform to systematically and divergently introduce diversity. The C4-bromo position can be functionalized using a wide array of cross-coupling partners. Subsequently, the C3-nitrile group can be converted into various other functionalities (e.g., carboxylic acid, amine, tetrazole). Furthermore, the C6-fluoro group can undergo nucleophilic aromatic substitution under specific conditions, adding another layer of diversification. This multi-directional approach allows for the rapid generation of a large library of quinoline analogues from a single, advanced intermediate, embodying the principles of diversity-oriented synthesis. cam.ac.uk

| Position | Functional Group | Potential Reactions | Introduced Diversity |

| C4 | Bromo | Suzuki, Sonogashira, Buchwald-Hartwig, Stille, Heck | Aryl, heteroaryl, alkynyl, amino, vinyl groups |

| C3 | Carbonitrile | Hydrolysis, Reduction, Cycloaddition with azides | Carboxylic acids, amides, aminomethyl groups, tetrazoles |

| C6 | Fluoro | Nucleophilic Aromatic Substitution (SNAr) | Alkoxy, amino, thioalkoxy groups |

Tailoring Reactivity through Strategic Substituent Placement

The reactivity of this compound is primarily dictated by the distinct electronic nature and positional arrangement of its three key substituents: the bromine atom at the 4-position, the fluorine atom at the 6-position, and the carbonitrile group at the 3-position. This strategic substitution pattern creates a system of orthogonal reactivity, enabling selective functionalization at different sites of the molecule under varied reaction conditions.

The bromine atom at the C-4 position, being a larger and more polarizable halogen, is predisposed to participate in palladium-catalyzed cross-coupling reactions. ossila.com This allows for the formation of carbon-carbon and carbon-heteroatom bonds, providing a reliable handle to introduce a wide array of molecular fragments.

In contrast, the fluorine atom at the C-6 position is a prime site for nucleophilic aromatic substitution (SNAr). The reactivity of this position is significantly enhanced by the strong electron-withdrawing nature of the carbonitrile group at the C-3 position. libretexts.org Electron-withdrawing substituents, such as the cyano group, activate the aromatic ring towards nucleophilic attack by stabilizing the negatively charged intermediate (Meisenheimer complex) formed during the reaction. libretexts.org

This differential reactivity allows for a programmed approach to synthesis. For instance, a synthetic sequence can be designed to first exploit the reactivity of the C-4 bromine in a Suzuki or Sonogashira coupling, followed by a subsequent nucleophilic substitution at the C-6 fluorine. This stepwise functionalization is crucial for the controlled assembly of complex heterocyclic systems.

The following table summarizes the distinct reactivity of the key positions in this compound, which underpins its utility as a versatile synthetic platform.

| Position | Substituent | Primary Reaction Type | Activating/Directing Influence |

|---|---|---|---|

| C-4 | Bromo (-Br) | Palladium-Catalyzed Cross-Coupling | Good leaving group for oxidative addition in Pd(0) catalytic cycles. |

| C-6 | Fluoro (-F) | Nucleophilic Aromatic Substitution (SNAr) | Activated by the electron-withdrawing 3-carbonitrile group. |

| C-3 | Carbonitrile (-CN) | Electron-Withdrawing Group | Activates the quinoline ring for nucleophilic attack, particularly at the C-6 position. |

Detailed research findings have demonstrated the practical application of this tailored reactivity. In the synthesis of novel kinase inhibitors, for example, the 4-bromo position can be selectively coupled with a boronic acid derivative under Suzuki conditions. The resulting intermediate, now bearing a new substituent at C-4, can then be subjected to nucleophilic substitution at the C-6 position with an appropriate amine or alcohol to complete the synthesis of the target molecule. This sequential approach, enabled by the strategic placement of the bromo, fluoro, and carbonitrile groups, is instrumental in the efficient construction of diverse libraries of complex heterocyclic compounds for drug discovery and materials science.

Future Research Directions and Emerging Trends

Development of Catalytic Systems for Enhanced Regio- and Chemoselectivity

The presence of multiple distinct reaction sites on the 4-Bromo-6-fluoroquinoline-3-carbonitrile core presents a significant challenge in achieving selective functionalization. Future research will heavily focus on the design of sophisticated catalytic systems capable of discriminating between the various C-H bonds of the quinoline (B57606) ring, as well as selectively activating the C-Br bond.

Transition metal catalysis is a primary area of exploration for achieving site-selective reactions. nih.gov Catalysts based on palladium, rhodium, nickel, and copper are being developed to enable direct C-H functionalization at positions that are otherwise difficult to access. nih.govmdpi.comrsc.orgmdpi.com For instance, the development of specific ligands can direct a metal catalyst to a particular C-H bond, allowing for the introduction of new functional groups without disturbing the existing bromo, fluoro, or carbonitrile moieties. nih.govrsc.org

The chemoselectivity challenge lies in performing reactions at one functional group (e.g., the C-Br bond via cross-coupling) without affecting the others (the carbonitrile or the aromatic core). Future catalytic systems will aim to operate under milder conditions to prevent unwanted side reactions. Research into dual-catalytic cycles, where two different catalysts work in concert to promote a specific transformation with high selectivity, is also a promising avenue.

Table 1: Potential Catalytic Systems for Selective Functionalization

| Catalyst System | Target Transformation | Potential Outcome |

|---|---|---|

| Palladium(0) with bulky phosphine (B1218219) ligands | Suzuki or Buchwald-Hartwig cross-coupling | Selective reaction at the C4-Br position to form C-C or C-N bonds. |

| Rhodium(III) complexes | Directed C-H activation | Functionalization of the C5 or C8 position of the quinoline ring. |

| Copper(I) catalysts | Cyanation or amination reactions | Transformation of the C4-Br bond or potential C-H functionalization. |

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Optimization

Machine learning algorithms can be trained on vast datasets of existing chemical reactions to predict the most likely outcome of a new transformation. researchgate.netacs.org This predictive power can help chemists to screen potential catalysts and reaction conditions in silico, saving significant time and resources in the laboratory. researchgate.net For instance, an ML model could predict the regioselectivity of a C-H functionalization reaction on the quinoline core based on the catalyst, solvent, and temperature used. researchgate.netresearchgate.net

Furthermore, AI can be employed for retrosynthetic analysis, proposing novel and efficient synthetic routes to complex derivatives starting from this compound. acs.org These algorithms can identify non-intuitive reaction pathways that a human chemist might overlook. The continuous feedback loop between computational prediction and experimental validation will be crucial for refining these models and expanding their applicability.

Table 2: Data Inputs for Machine Learning-Assisted Reaction Optimization

| Data Category | Examples | Purpose |

|---|---|---|

| Reactant Properties | Molecular descriptors (e.g., electronic properties, steric hindrance) of this compound and coupling partners. | To correlate reactant structure with reaction outcome. |

| Catalyst Information | Type of metal, ligand structure, catalyst loading. | To predict catalyst performance and selectivity. |

| Reaction Conditions | Solvent, temperature, reaction time, additives. | To identify optimal parameters for yield and purity. |

Exploration of Novel Bond-Forming Reactions for Efficient Access to Derivatives

While traditional cross-coupling reactions are well-established, there is a continuous drive to develop novel bond-forming reactions that are more efficient and atom-economical. For derivatives of this compound, research is moving towards reactions that minimize waste and the use of pre-functionalized starting materials.

Direct C-H activation is a key area of focus, as it allows for the formation of new C-C and C-heteroatom bonds without the need for a halogen or organometallic reagent. nih.govmdpi.comrsc.orgrsc.org This approach simplifies synthetic sequences and reduces the generation of stoichiometric byproducts. Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a complex product, are also gaining traction. researchgate.netrsc.org Designing MCRs that incorporate the this compound scaffold would enable the rapid generation of diverse chemical libraries for biological screening.

Emerging technologies such as photoredox catalysis and electrochemistry offer new ways to form chemical bonds under exceptionally mild conditions. mdpi.comijbpas.com These methods use light or electricity to generate reactive intermediates, often with high levels of control and selectivity. Applying these techniques to the functionalization of this compound could unlock new reaction pathways that are not accessible through traditional thermal methods.

Design of Next-Generation Synthetic Methodologies for Industrial Scale-Up

The transition of a synthetic route from the laboratory to an industrial scale presents numerous challenges, including safety, cost-effectiveness, and environmental impact. Future research will focus on developing synthetic methodologies for halogenated quinolines that are inherently safer and more sustainable. acs.orgsciforum.net

Continuous flow chemistry is a rapidly growing area that offers significant advantages over traditional batch processing. researchgate.net In a flow reactor, reagents are continuously pumped through a tube where they mix and react. This technology allows for precise control over reaction parameters, improved heat transfer, and enhanced safety, particularly for highly exothermic or hazardous reactions. Developing a continuous flow synthesis for derivatives of this compound would be a significant step towards its efficient and safe large-scale production.

The principles of green chemistry are also becoming increasingly important in process development. ijbpas.comresearchgate.net This includes the use of environmentally benign solvents, the development of recyclable catalysts, and the design of synthetic routes with high atom economy. Future industrial syntheses of this compound derivatives will likely incorporate these principles to minimize their environmental footprint.

Q & A

Q. What is the compound’s role in drug discovery, and how is its impurity profile managed?

- Methodology : As a potential kinase inhibitor scaffold, its bromine/fluorine motifs enhance target binding. Impurity profiling (e.g., 8-(bromomethyl)-6-fluoroquinoline) requires LC-MS/MS and reference standards. Strict waste segregation protocols, as outlined for pharmaceutical intermediates, ensure environmental safety .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.